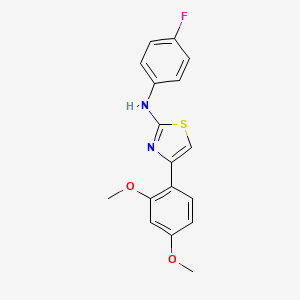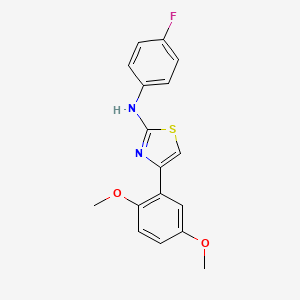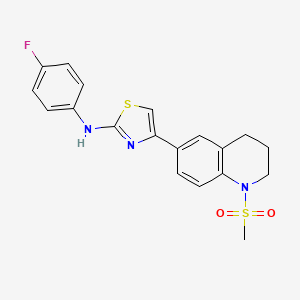
4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is a novel compound that has attracted the attention of the scientific community due to its potential therapeutic applications. This compound belongs to the class of thiazole derivatives, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is not fully understood. However, it is believed to act via multiple pathways, including inhibition of cyclooxygenase-2 (COX-2), modulation of the serotonergic and noradrenergic systems, and activation of the adenosine A1 receptor. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of prostaglandins and cytokines. The compound has also been shown to have analgesic effects by modulating the pain pathway. In addition, it has been shown to have anti-tumor effects by inducing apoptosis and inhibiting angiogenesis. The compound has also been shown to have anxiolytic and antidepressant effects by modulating the serotonergic and noradrenergic systems.
実験室実験の利点と制限
One advantage of 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine is its broad range of biological activities, which makes it a promising candidate for drug development. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation is the lack of information on its toxicity and pharmacokinetics, which needs to be further investigated before it can be used in clinical trials.
将来の方向性
There are several future directions for the study of 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine. One direction is to investigate its potential use as an anti-inflammatory and analgesic agent. Another direction is to study its effects on the central nervous system and its potential use as an antidepressant and anxiolytic agent. The compound could also be further investigated for its anti-tumor effects and its potential use in cancer therapy. In addition, the toxicity and pharmacokinetics of the compound need to be further investigated to determine its safety for clinical use.
合成法
The synthesis of 4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine involves the reaction of 2,4-dimethoxybenzaldehyde and 4-fluoroaniline with thiosemicarbazide in the presence of acetic acid. The reaction proceeds via a condensation reaction, followed by cyclization to form the thiazole ring. The final product is obtained after purification using column chromatography. The synthesis method has been optimized to yield a high purity product with good yields.
科学的研究の応用
4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-tumor activities. In addition, it has been investigated for its potential use as an antidepressant and anxiolytic agent. The compound has also been studied for its effects on the central nervous system, cardiovascular system, and immune system.
特性
IUPAC Name |
4-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2S/c1-21-13-7-8-14(16(9-13)22-2)15-10-23-17(20-15)19-12-5-3-11(18)4-6-12/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUMEPUPIJCCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Methyl-2-[2-(piperidin-1-ylmethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B7643929.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)

![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)

![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(5-methylfuran-2-yl)ethyl]urea](/img/structure/B7643972.png)
![2,4-dichloro-N-[2-(diethylamino)ethyl]-5-methylbenzenesulfonamide](/img/structure/B7643979.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[4-(methoxymethyl)phenyl]methanone](/img/structure/B7644003.png)
![N-[4-[2-(3-fluoro-4-methylanilino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644004.png)

![N-[4-[2-(4-fluoroanilino)-5-methyl-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7644018.png)
